molecular formula C17H28N6O B6444441 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2193959-85-0

2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No. B6444441
CAS RN: 2193959-85-0
M. Wt: 332.4 g/mol
InChI Key: WGEJCXBXSCCDNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinylpiperazine . It’s a part of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .


Synthesis Analysis

The compound was synthesized and screened for their monoamine oxidase A and B inhibitory activity . The structures of compounds were elucidated using spectroscopic methods .


Molecular Structure Analysis

The piperazine ring in the compound adopts a chair conformation . The structures of the compounds were elucidated using spectroscopic methods .


Chemical Reactions Analysis

The compound exhibited selective monoamine oxidase A inhibitory activity . It also inhibited the catalytical activity of PARP1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.34 g/mol . It has a topological polar surface area of 94.1 Ų .

Scientific Research Applications

Mechanism of Action

The compound exhibited selective monoamine oxidase A inhibitory activity . It also inhibited the catalytical activity of PARP1 .

Future Directions

The compound could serve as a new drug-seed for the development of PARP inhibitors for use in oncology . It has shown efficacy against human breast cancer cells .

properties

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-20(2)17-18-7-6-15(19-17)22-12-10-21(11-13-22)14-16(24)23-8-4-3-5-9-23/h6-7H,3-5,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJCXBXSCCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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